molecular formula C45H59ClN2O9 B12773121 Strophanthidin-3-beta-O-acetyl-2'-N(b)ajmaline chloride

Strophanthidin-3-beta-O-acetyl-2'-N(b)ajmaline chloride

Cat. No.: B12773121
M. Wt: 807.4 g/mol
InChI Key: GNCRVKVUSMQDMY-VXMCWHAJSA-M
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Description

Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride is a complex organic compound that belongs to the class of cardiac glycosides. These compounds are known for their potent effects on the heart, particularly in the treatment of cardiac arrhythmias. Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride is derived from strophanthidin and ajmaline, both of which have significant medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride involves several steps. Initially, strophanthidin is acetylated at the 3-beta position using acetic anhydride in the presence of a catalyst such as pyridine. This reaction typically occurs at room temperature and results in the formation of strophanthidin-3-beta-O-acetate .

Next, ajmaline is reacted with the acetylated strophanthidin in an organic solvent such as dichloromethane. The reaction is facilitated by the presence of a base such as triethylamine and occurs at a temperature range of -10°C to -25°C. The final product, Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride, is isolated through crystallization .

Industrial Production Methods

Industrial production of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride, each with unique pharmacological properties .

Scientific Research Applications

Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride has a wide range of scientific research applications:

Mechanism of Action

Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride exerts its effects by inhibiting the Na+/K±ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility and improve heart function .

The compound also interacts with various signaling pathways, including the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, which play crucial roles in cell cycle regulation, apoptosis, and autophagic cell death .

Properties

Molecular Formula

C45H59ClN2O9

Molecular Weight

807.4 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;chloride

InChI

InChI=1S/C45H59N2O9.ClH/c1-4-26-27-18-33-38-44(31-7-5-6-8-32(31)46(38)3)20-34(37(27)39(44)51)47(33,40(26)52)21-36(50)56-25-9-14-42(23-48)29-10-13-41(2)28(24-17-35(49)55-22-24)12-16-45(41,54)30(29)11-15-43(42,53)19-25;/h5-8,17,23,25-30,33-34,37-40,51-54H,4,9-16,18-22H2,1-3H3;1H/q+1;/p-1/t25-,26-,27?,28+,29-,30+,33-,34-,37?,38-,39?,40+,41+,42-,43-,44?,45-,47-;/m0./s1

InChI Key

GNCRVKVUSMQDMY-VXMCWHAJSA-M

Isomeric SMILES

CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC(=O)O[C@H]7CC[C@@]8([C@H]9CC[C@@]1([C@H](CC[C@@]1([C@@H]9CC[C@@]8(C7)O)O)C1=CC(=O)OC1)C)C=O)O.[Cl-]

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C8CCC9(C(CCC9(C8CCC7(C6)O)O)C1=CC(=O)OC1)C)C=O)C1=CC=CC=C1N4C.[Cl-]

Origin of Product

United States

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